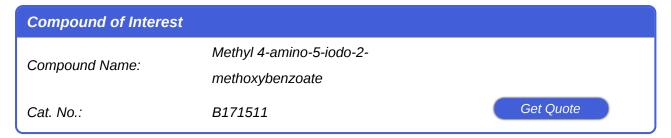


An In-depth Technical Guide on Methyl 4-amino-5-iodo-2-methoxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-5-iodo-2-methoxybenzoate is a halogenated aromatic compound with significant applications as a key intermediate in the synthesis of various complex organic molecules, including alkaloids and potentially novel pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and detailed experimental protocols for its synthesis. The document also explores its role in medicinal chemistry, supported by quantitative data and visual workflows to facilitate understanding and application in a research and development setting.

Introduction

Methyl 4-amino-5-iodo-2-methoxybenzoate, with the CAS Number 137832-56-5, is a substituted benzoic acid ester.[1] Its molecular structure, characterized by an amino group, an iodine atom, and a methoxy group on the benzene ring, makes it a versatile precursor in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for chemists and pharmacologists.



History and Discovery

The specific discovery of Methyl 4-amino-5-iodo-2-methoxybenzoate is not well-documented in publicly accessible literature. However, its emergence is intrinsically linked to the broader history and development of substituted benzamides in medicinal chemistry. The exploration of substituted benzamides as therapeutic agents began in the mid-20th century, leading to the discovery of antipsychotic drugs like sulpiride.[2][3] The synthesis of various halogenated and substituted aminobenzoic acid derivatives became crucial for developing new pharmaceutical compounds with improved efficacy and selectivity. It is highly probable that Methyl 4-amino-5-iodo-2-methoxybenzoate was first synthesized during these research and development endeavors as a key intermediate for creating novel drug candidates or for structure-activity relationship (SAR) studies.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Methyl 4-amino-5-iodo-2-methoxybenzoate** and its precursor, Methyl 4-amino-2-methoxybenzoate, is presented in Table 1.

Property	Methyl 4-amino-5-iodo-2- methoxybenzoate	Methyl 4-amino-2- methoxybenzoate
CAS Number	137832-56-5[1]	27492-84-8
Molecular Formula	C ₉ H ₁₀ INO ₃ [1]	C ₉ H ₁₁ NO ₃
Molecular Weight	307.09 g/mol [1]	181.19 g/mol
Appearance	Not explicitly available	White to Orange to Green powder to crystal
Melting Point	Not explicitly available	155-159 °C (lit.)
Boiling Point	Not explicitly available	Not explicitly available
Solubility	Not explicitly available	Not explicitly available

Synthesis and Experimental Protocols



The primary synthetic route to **Methyl 4-amino-5-iodo-2-methoxybenzoate** is through the electrophilic iodination of its non-iodinated precursor, Methyl 4-amino-2-methoxybenzoate. While a specific detailed protocol for this exact transformation is not readily available in peer-reviewed literature, a plausible and detailed experimental procedure can be extrapolated from general iodination methods and patent literature for analogous compounds.[3][4]

Synthesis of the Precursor: Methyl 4-amino-2-methoxybenzoate

A common method for the synthesis of Methyl 4-amino-2-methoxybenzoate involves the methylation of 4-aminosalicylic acid followed by esterification, or the reduction of a nitrosubstituted precursor. A high-yield synthesis via catalytic hydrogenation is described below.[5]

Experimental Protocol:

- Materials: Methyl 2-methoxy-4-nitrobenzoate, 5% Palladium on carbon (Pd/C), Sodium Sulfate (Na₂SO₄), Methanol.
- Procedure:
 - In a suitable reaction vessel, dissolve Methyl 2-methoxy-4-nitrobenzoate (700 mg, 3.3 mmol) in methanol (10 mL).
 - Add 5% Pd/C (100 mg) and Na₂SO₄ (100 mg) to the solution.
 - Pressurize the vessel with hydrogen gas to 50 psi.
 - Stir the reaction mixture for 1 hour.
 - Upon completion, filter the reaction mixture to remove the catalyst.
 - The filtrate is concentrated under reduced pressure to yield the product.
- Yield: Quantitative (600 mg).[5]
- Product: Methyl 4-amino-2-methoxybenzoate as a white solid.[5]



Iodination of Methyl 4-amino-2-methoxybenzoate

The introduction of an iodine atom at the 5-position of the benzene ring can be achieved using various iodinating agents. A general protocol based on methods for similar substrates is provided below.

Experimental Protocol:

- Materials: Methyl 4-amino-2-methoxybenzoate, N-lodosuccinimide (NIS) or Iodine monochloride (ICI), a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).
- Procedure (using N-lodosuccinimide):
 - Dissolve Methyl 4-amino-2-methoxybenzoate in the chosen solvent in a round-bottom flask.
 - Cool the solution in an ice bath.
 - Slowly add one equivalent of N-Iodosuccinimide to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, quench with a solution of sodium thiosulfate to remove any unreacted iodine.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Applications in Organic Synthesis

Methyl 4-amino-5-iodo-2-methoxybenzoate is a valuable intermediate in the synthesis of complex organic molecules, particularly alkaloids.[1] The presence of the iodo group allows for various cross-coupling reactions, such as Suzuki and Heck couplings, to form new carbon-



carbon bonds. The amino group can be diazotized and replaced, or acylated to introduce further complexity.

Synthesis of Alkaloids

This compound serves as a key building block in the total synthesis of alkaloids like clausine and glycozoline.[1] These natural products often possess interesting biological activities, making their synthesis a target for medicinal chemists.

Intramolecular Arylation Reactions

The intramolecular arylation of boronic acids with **Methyl 4-amino-5-iodo-2-methoxybenzoate** provides an efficient method for synthesizing cross-coupled products.[1] This type of reaction is a powerful tool for the construction of cyclic systems.

Logical and Experimental Workflows

The synthesis of **Methyl 4-amino-5-iodo-2-methoxybenzoate** follows a logical progression from a readily available starting material. The overall workflow can be visualized as a two-step process.



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Caption: Synthetic workflow for **Methyl 4-amino-5-iodo-2-methoxybenzoate**.

Conclusion

Methyl 4-amino-5-iodo-2-methoxybenzoate is a strategically important synthetic intermediate with a foundation in the historical development of medicinal chemistry. While specific data on its discovery and physical properties are sparse, its synthetic utility is evident from its role as a precursor to complex alkaloids. The provided synthetic protocols, based on established chemical transformations, offer a reliable pathway for its preparation in a laboratory setting. Further research into the biological activity of this compound and its derivatives may unveil new therapeutic applications, continuing the legacy of substituted benzamides in drug discovery.



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